1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-METHOXYPHENYL)-1-PROPANONE is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-METHOXYPHENYL)-1-PROPANONE can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the efficient production of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-METHOXYPHENYL)-1-PROPANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its bioactive properties. For instance, derivatives of this compound have been explored for their antioomycete activity against phytopathogens . In the industrial sector, it may be used in the development of agrochemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-METHOXYPHENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by disrupting biological membrane systems or interacting with specific enzymes and receptors. For example, derivatives of this compound have been shown to disrupt the biological membrane systems of certain pathogens, leading to their inhibition .
Comparison with Similar Compounds
When compared to other similar compounds, 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-METHOXYPHENYL)-1-PROPANONE stands out due to its unique chemical structure and bioactive properties. Similar compounds include other isoquinoline derivatives such as 3,4-dihydroisoquinolin-1(2H)-one and quinoline derivatives . These compounds share some structural similarities but may differ in their specific biological activities and applications.
Properties
Molecular Formula |
C19H21NO2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H21NO2/c1-22-18-9-6-15(7-10-18)8-11-19(21)20-13-12-16-4-2-3-5-17(16)14-20/h2-7,9-10H,8,11-14H2,1H3 |
InChI Key |
ACGBPGJDNXMDLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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